molecular formula C24H22ClN3O2 B243709 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide

Cat. No. B243709
M. Wt: 419.9 g/mol
InChI Key: TYYZFTXGLHHMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide, also known as BPCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPCB belongs to the family of piperazine derivatives, which are known for their pharmacological activities, including anti-inflammatory, anticonvulsant, and analgesic effects.

Mechanism of Action

The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide is not fully understood. However, studies have suggested that N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide exerts its anticancer and neuroprotective effects through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is known to play a crucial role in the regulation of cell growth, proliferation, and survival. By inhibiting this pathway, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide can induce cell death in cancer cells and protect neurons from oxidative stress-induced damage.
Biochemical and Physiological Effects:
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide has been found to exhibit various biochemical and physiological effects. Studies have shown that N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide can induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in cancer therapy. N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide has also been found to inhibit the migration and invasion of cancer cells, which are essential steps in cancer metastasis. Additionally, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide has been found to protect neurons from oxidative stress-induced damage, which is a major cause of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide has several advantages for lab experiments. It is relatively easy to synthesize, and its high yield makes it an attractive compound for large-scale experiments. Additionally, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide exhibits potent anticancer and neuroprotective effects, which make it a potential candidate for the development of new drugs. However, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it challenging to design experiments that target specific pathways. Additionally, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide has not been extensively studied for its toxicity and pharmacokinetics, which are essential factors to consider when developing new drugs.

Future Directions

There are several future directions for the study of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide. One potential direction is to investigate its potential use in combination therapy with other anticancer drugs. Combination therapy has been found to be more effective than single-agent therapy in the treatment of cancer. Another future direction is to study the pharmacokinetics and toxicity of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide to determine its safety and efficacy in humans. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide and identify specific targets for its therapeutic applications. Finally, the potential use of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide in the treatment of other diseases, such as inflammatory and autoimmune diseases, should be explored.
Conclusion:
In conclusion, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide is a promising compound with significant potential for therapeutic applications. Its anticancer and neuroprotective effects make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetics. The future directions for the study of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide are diverse, and its potential use in the treatment of various diseases warrants further investigation.

Synthesis Methods

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 4-(4-benzoylpiperazin-1-yl)aniline in the presence of a base such as triethylamine. This reaction leads to the formation of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide as a white crystalline solid with a high yield.

Scientific Research Applications

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide has also been found to exhibit neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Additionally, N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide has shown anti-inflammatory effects, which suggest its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide

InChI

InChI=1S/C24H22ClN3O2/c25-22-9-5-4-8-21(22)23(29)26-19-10-12-20(13-11-19)27-14-16-28(17-15-27)24(30)18-6-2-1-3-7-18/h1-13H,14-17H2,(H,26,29)

InChI Key

TYYZFTXGLHHMQF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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